Comparative Physicochemical Profiling: Boiling Point and Volatility of p-Cresyl Isovalerate
The molecular weight of p-cresyl isovalerate (192.26 g/mol) is identical to its straight-chain isomer, p-cresyl valerate . However, its branched isovalerate moiety confers a significantly lower boiling point (125°C @ 10 mmHg) compared to the straight-chain isomer p-cresyl valerate (267-269°C @ 760 mmHg) [1]. When compared to the lower molecular weight analog p-cresyl acetate (MW 150.17; bp 210-211°C @ 760 mmHg), p-cresyl isovalerate exhibits a higher boiling point under equivalent atmospheric pressure, indicating lower relative volatility . This data point is critical for predicting evaporation rates and olfactory performance in applications.
| Evidence Dimension | Boiling Point and Volatility |
|---|---|
| Target Compound Data | MW: 192.26 g/mol; bp: 125°C @ 10 mmHg |
| Comparator Or Baseline | p-Cresyl acetate: MW: 150.17 g/mol; bp: 210-211°C @ 760 mmHg; p-Cresyl valerate: MW: 192.26 g/mol; bp: 267-269°C @ 760 mmHg |
| Quantified Difference | p-Cresyl isovalerate exhibits a boiling point differential of +57°C vs. p-cresyl valerate at 760 mmHg (estimated) and a -85°C differential vs. p-cresyl acetate at 760 mmHg. |
| Conditions | Standard laboratory pressure conditions as reported on supplier technical datasheets |
Why This Matters
This difference directly impacts the compound's volatility, which is a primary determinant of its substantivity and tenacity in a fragrance, and its release profile in a flavor application.
- [1] Perflavory. (n.d.). para-cresyl valerate (10415-86-8). Retrieved from perflavory.com. View Source
